(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
Description
The compound "(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone" is a structurally complex molecule featuring a pyridazine core substituted with a cyclopropyl group, a piperazine linker, and a 3,4-diethoxyphenyl methanone moiety.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-28-19-9-7-17(15-20(19)29-4-2)22(27)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-6-16/h7-10,15-16H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLCLXAKANBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in various fields.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : Known for its nucleophilic properties, which allow it to participate in various chemical reactions.
- Pyridazine Moiety : Often associated with neuropharmacological activities.
- Methanone Group : Capable of undergoing nucleophilic addition reactions.
- Diethoxyphenyl Group : Contributes to the compound's lipophilicity and overall biological activity.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Compounds with similar structures have shown efficacy as modulators of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Key Mechanisms:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter levels and receptor activities, potentially aiding in the treatment of neurodegenerative diseases.
- Anti-inflammatory Activity : Similar compounds have been noted for their anti-inflammatory effects, suggesting a potential role in managing inflammatory conditions.
In Vitro Studies
Research has demonstrated that derivatives of piperazine-based compounds can significantly influence cell dynamics. For instance, studies on related compounds have shown:
- Induction of mitotic arrest in cancer cells.
- Enhanced sensitivity to apoptotic ligands, making them useful in cancer therapy.
| Compound | Activity | ED50 (nM) | Target |
|---|---|---|---|
| AK301 | Mitotic arrest | 115 | β-tubulin |
| (Similar Compound) | Neuroprotective | Varies | Serotonin receptors |
Case Studies
-
Colon Cancer Sensitization :
A study highlighted a piperazine derivative that effectively sensitized colon cancer cells to apoptosis. The mechanism involved binding to the colchicine-binding domain on β-tubulin, leading to microtubule destabilization and increased apoptosis rates in cancer cells compared to normal cells . -
Psychiatric Disorders :
Compounds structurally related to this compound have been investigated for their effects on serotonin and dopamine receptors, showing promise in alleviating symptoms associated with depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine ring.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Coupling with the diethoxyphenyl group under optimized conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a cyclopropylpyridazine ring, piperazine linker, and diethoxyphenyl group. Key comparisons can be drawn with:
Pyridazine Derivatives: Pyridazine-based compounds are known for their role as kinase inhibitors or antimicrobial agents. For example, pyridazine-piperazine hybrids often exhibit enhanced solubility due to the piperazine moiety, which may improve bioavailability compared to non-polar analogs .
Piperazine-Containing Compounds : Piperazine is a common linker in drug design (e.g., antipsychotics, antihistamines). Substituents like the cyclopropyl group in this compound could modulate steric hindrance or metabolic stability compared to simpler alkyl or aryl substitutions.
Diethoxyphenyl Methanones: The 3,4-diethoxy substitution pattern on the phenyl ring may influence electronic effects (e.g., electron-donating properties) and hydrophobic interactions, contrasting with methoxy or hydroxyl analogs that exhibit different solubility and receptor-binding profiles.
Methodological Considerations for Comparison
Comparative analysis of such compounds relies on computational and experimental methods:
- Structural Similarity Metrics : Tools like Tanimoto coefficients or molecular fingerprinting assess shared pharmacophoric features . For instance, a compound with a pyridazine core and piperazine linker would show higher similarity to this molecule than one with a pyrimidine or triazine core.
Hypothetical Data Table (Based on Structural Analogues)
| Property/Feature | Target Compound | Pyridazine-Piperazine Hybrids | Diethoxyphenyl Analogs |
|---|---|---|---|
| Core Structure | Pyridazine + Piperazine | Pyridazine + Piperazine | Benzene + Methanone |
| Substituents | Cyclopropyl, 3,4-Diethoxy | Alkyl/Aryl groups | Varied alkoxy groups |
| Predicted LogP | ~3.5 (moderate hydrophobicity) | 2.0–4.0 | 2.8–3.8 |
| Potential Bioactivity | Kinase inhibition (hypothetical) | Antimicrobial/Enzyme inhibition | Antioxidant/CNS activity |
Research Findings and Limitations
- Evidence Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were found in the provided materials. Comparative insights are derived from structural analogs and methodological frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
